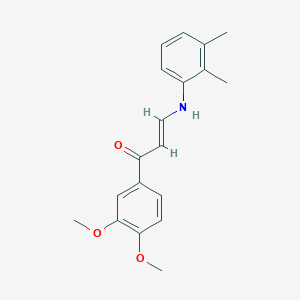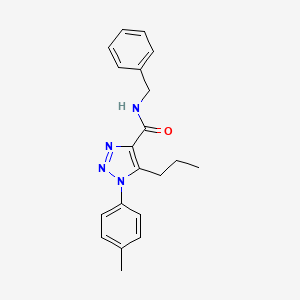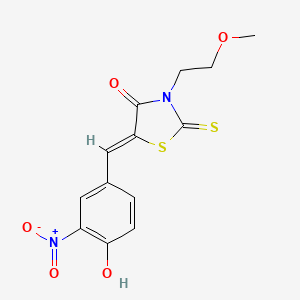![molecular formula C19H29NO6 B5192492 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5192492.png)
1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid is a chemical compound with the molecular formula C17H27NO2 It is known for its unique structure, which includes a piperidine ring substituted with a methoxyphenoxy group and a butyl chain
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 4-methylpiperidine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium or copper.
Synthetic Routes: One common synthetic route involves the reaction of 2-methoxyphenol with butyl bromide to form 2-methoxyphenoxybutane. This intermediate is then reacted with 4-methylpiperidine under suitable conditions to yield the final product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-methoxyphenylpiperidine and 2-methoxyphenoxybutane share structural similarities.
Uniqueness: The presence of both the methoxyphenoxy group and the butyl chain in 1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine distinguishes it from other related compounds. This unique structure contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15-9-12-18(13-10-15)11-5-6-14-20-17-8-4-3-7-16(17)19-2;3-1(4)2(5)6/h3-4,7-8,15H,5-6,9-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPOOXXTWCWANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-isopropoxy-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5192415.png)
![5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzamide](/img/structure/B5192417.png)


![(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-4,1-phenylene diacetate](/img/structure/B5192433.png)

![N-[2-(benzylthio)ethyl]-4-fluorobenzamide](/img/structure/B5192436.png)

![2-[(3-methoxyphenoxy)methyl]-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5192442.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5192445.png)
![4-chloro-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5192465.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B5192469.png)
![N-[2-(4-fluorophenyl)ethyl]-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide](/img/structure/B5192476.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5192485.png)
